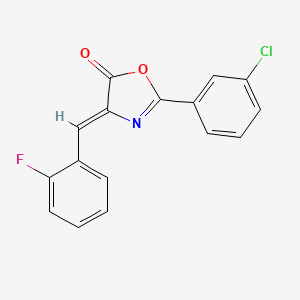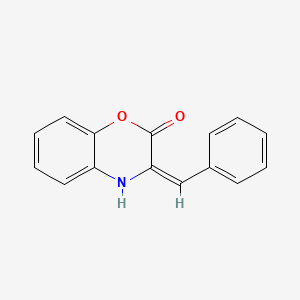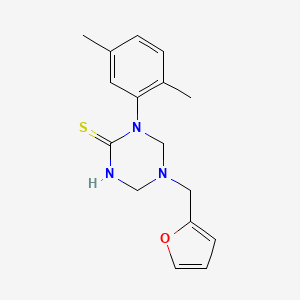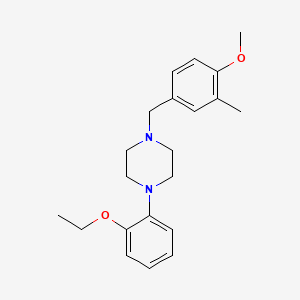
2-(5-acetyl-2-isobutoxybenzyl)malonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, such as the Schiff base condensation or multicomponent reactions. For example, a dipodal ligand similar in complexity was synthesized via Schiff base condensation, demonstrating the intricate steps needed for creating such compounds (Sahoo et al., 2006). Additionally, novel one-pot multicomponent syntheses have been developed for creating tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives, showcasing the synthetic versatility and the potential approaches for compounds like "2-(5-acetyl-2-isobutoxybenzyl)malonamide" (Shaabani et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds can be explored through various spectroscopic methods. Theoretical and experimental investigations, such as those conducted on sulfonamide compounds, provide insight into structural and spectroscopic properties, molecular electrostatic potential, and more, which are essential for understanding the molecular structure of "2-(5-acetyl-2-isobutoxybenzyl)malonamide" (Ceylan et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving related compounds, such as the alkyl splitting observed in benzyl derivatives of sulfonamide, highlight the reactive nature and the potential for various chemical transformations (Oludina et al., 2015). These reactions are crucial for understanding the reactivity and functionalization possibilities of "2-(5-acetyl-2-isobutoxybenzyl)malonamide".
Physical Properties Analysis
The physical properties of similar compounds have been explored through various analytical techniques, providing valuable data on solubility, stability, and other physical characteristics essential for practical applications and further chemical studies.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and interactions with metals or other compounds, have been detailed in studies focusing on related chemical entities. For instance, the evaluation of malonic acid diamide analogues as radical scavenging agents shows the potential antioxidative properties, which could be relevant for "2-(5-acetyl-2-isobutoxybenzyl)malonamide" as well (Patil et al., 2015).
特性
IUPAC Name |
2-[[5-acetyl-2-(2-methylpropoxy)phenyl]methyl]propanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-9(2)8-22-14-5-4-11(10(3)19)6-12(14)7-13(15(17)20)16(18)21/h4-6,9,13H,7-8H2,1-3H3,(H2,17,20)(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLDAVADDQYEDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)C)CC(C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5660975.png)
![3-{1-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5660979.png)

![ethyl [5-methyl-2-(4-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5660998.png)

![N-{[4'-(1-morpholin-4-ylethyl)biphenyl-3-yl]methyl}propanamide](/img/structure/B5661013.png)

![2-[(2-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5661026.png)


![2-[1-(2-fluorophenyl)-5-(2-isopropyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5661049.png)

![methyl 1-oxo-2-[3-(1H-tetrazol-1-yl)propyl]-1,2-dihydroisoquinoline-7-carboxylate](/img/structure/B5661059.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5661066.png)